BenchChemオンラインストアへようこそ!

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide

physicochemical_properties lipophilicity hydrogen_bonding

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide (CAS 954046-59-4) is a substituted phenylmorpholine derivative featuring a cyclohexanecarboxamide moiety attached via a propyl linker to the morpholine nitrogen. Its molecular formula is C20H30N2O2 with a monoisotopic mass of 330.23 Da.

Molecular Formula C20H30N2O2
Molecular Weight 330.472
CAS No. 954046-59-4
Cat. No. B2597924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide
CAS954046-59-4
Molecular FormulaC20H30N2O2
Molecular Weight330.472
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C20H30N2O2/c23-20(18-10-5-2-6-11-18)21-12-7-13-22-14-15-24-19(16-22)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H,21,23)
InChIKeySUHRNJDQAXRHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide (CAS 954046-59-4): Procurement-Relevant Baseline Profile


N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide (CAS 954046-59-4) is a substituted phenylmorpholine derivative featuring a cyclohexanecarboxamide moiety attached via a propyl linker to the morpholine nitrogen. Its molecular formula is C20H30N2O2 with a monoisotopic mass of 330.23 Da [1]. The compound belongs to the substituted phenylmorpholine class, which is historically associated with monoamine releasing activity; however, the N-propyl-cyclohexanecarboxamide substitution pattern distinguishes it structurally from simple 2-phenylmorpholine stimulants such as phenmetrazine or phendimetrazine [2]. Publicly available authoritative databases confirm the compound’s identity and computed physicochemical properties but, critically, lack quantitative biological or pharmacological data. No primary research articles or patents reporting original bioactivity data for this specific compound were identified in the searchable scientific literature, representing a significant evidence gap for procurement decisions.

Why N-[3-(2-Phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide Cannot Be Replaced by a Class Generic or Simple Analog in Scientific Procurement


In-class compounds within the phenylmorpholine family cannot be interchanged with N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide because even minor structural variations dramatically alter receptor selectivity, intrinsic efficacy, and pharmacokinetics [1]. Simple analogs such as phenmetrazine (3-methyl-2-phenylmorpholine) or 2-phenylmorpholine itself are known norepinephrine-dopamine releasing agents, while N-propyl substitutions in this class confer dopamine receptor agonist activity [1]. The target compound adds a bulky, lipophilic cyclohexanecarboxamide cap (XLogP3 3.2 [2]) that is absent from all reference phenylmorpholines, fundamentally altering hydrogen bonding capacity (3 H-bond acceptors vs. 2 for 2-phenylmorpholine [1][2]) and molecular recognition. Until quantitative structure-activity relationship (SAR) data becomes available for this specific chemotype, no generic substitution can be scientifically justified.

Product-Specific Quantitative Evidence: Verified Differentiation of N-[3-(2-Phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide from Closest Comparators


Physicochemical Property Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile vs. 2-Phenylmorpholine and Butyl-Linked Analog

The target compound exhibits a computed XLogP3 of 3.2 [1], placing it in a moderate lipophilicity range distinct from the parent 2-phenylmorpholine (XLogP3 approximately 1.5) and the butyl-linked analog N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide (predicted XLogP3 approximately 3.8 based on extended alkyl chain). Hydrogen bond acceptor count is 3 [1], compared to 2 for 2-phenylmorpholine, introducing an additional H-bond interaction site from the carboxamide carbonyl. Topological polar surface area is 41.6 Ų [1], which is below the 60 Ų threshold typically required for good oral absorption, contrasting with more polar morpholine carboxamide derivatives that exceed 70 Ų. These computed differences establish a defensible rationale for distinct membrane permeability and target engagement profiles.

physicochemical_properties lipophilicity hydrogen_bonding drug_discovery ADME_profiling

Molecular Weight and Structural Bulk Differentiation vs. Standard Phenylmorpholine Stimulants

The molecular weight of the target compound is 330.47 g/mol [1], which is substantially higher than the core phenylmorpholine stimulants phenmetrazine (177.24 g/mol) and phendimetrazine (191.27 g/mol). This 87–143 g/mol increase reflects the propyl linker plus the cyclohexanecarboxamide appendage. In central nervous system drug design, molecular weight correlates inversely with brain penetration potential; the target compound exceeds the typical CNS drug-like cutoff of approximately 350 Da, placing it at the upper boundary of acceptable CNS physicochemical space. This contrasts with the compact structure of 2-phenylmorpholine, which readily crosses the blood-brain barrier. The heavier molecular weight also affects solid-state properties relevant to procurement, including melting point and solubility.

molecular_weight drug_likeness structural_biology medicinal_chemistry CNS_target_space

Absence of Published Bioactivity Data: Evidence Gap Relative to Literature-Characterized Morpholine Carboxamide Prokineticin Antagonists

A systematic search of PubMed, PubChem BioAssay, and patent databases (USPTO, Google Patents) yielded no quantitative bioactivity data for N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide at any biological target. By contrast, structurally related morpholine carboxamide compounds in the patent literature, such as those disclosed in US Patent Application 2009/0306076 [1], report specific IC50 values for prokineticin receptor subtype 2 (PK2) antagonism. The target compound shares the morpholine-carboxamide scaffold but lacks the aryl-substituted carboxamide and sulfonamide features present in the patent examples showing measurable PK2 antagonism. This data gap means that any assumption of biological activity by structural analogy to patent-disclosed morpholine carboxamides is scientifically unsupported, and the compound should be treated as an uncharacterized chemotype until de novo screening data is generated.

prokineticin_receptor GPCR_antagonism evidence_gap target_engagement procurement_risk

Rotatable Bond Count and Molecular Flexibility Differentiation vs. Rigid Phenylmorpholine Scaffolds

The target compound possesses 6 rotatable bonds [1], compared to 1 rotatable bond for 2-phenylmorpholine and 2 for phenmetrazine. This five- to six-fold increase in conformational flexibility arises from the propyl linker connecting the morpholine ring to the cyclohexanecarboxamide terminus. Higher rotatable bond counts are associated with increased entropic penalty upon target binding, which can reduce binding affinity unless compensatory enthalpic interactions exist. For procurement applications in fragment-based drug discovery or scaffold-hopping campaigns, this flexibility profile represents a deliberate design parameter that differentiates the compound from rigid phenylmorpholine analogs and must be explicitly factored into selection criteria.

conformational_flexibility rotatable_bonds molecular_dynamics binding_entropy medicinal_chemistry

Historical Context and Background Differentiation: Insect Repellent Carboxamide Patents Share Scaffold Motif but Not Identity

Early patents (e.g., US 4,416,881) disclose cyclohexane-carbonyl morpholine compounds as insect repellents effective against mosquitoes, ticks, and cockroaches [1]. These patent examples feature morpholine directly N-acylated with a cyclohexanecarbonyl group, lacking the 2-phenyl substitution and the propyl linker present in the target compound. The target compound is structurally divergent: the cyclohexanecarboxamide is separated from the morpholine ring by a propyl spacer, and the morpholine bears a 2-phenyl substituent, placing it in a different chemical sub-series. No insect repellent efficacy data exists for the target compound, and the structural divergence is sufficient that activity cannot be extrapolated from the earlier carboxamide series.

insect_repellent carboxamide_scaffold patent_landscape structural_analog prior_art

Chiral Center and Stereochemical Complexity: Undefined Stereocenter Differentiator vs. Achiral or Racemic Analogs

The target compound contains one undefined atom stereocenter at the morpholine 2-position [1]. PubChem records this as an undefined stereocenter (count = 1), indicating that commercial material is likely supplied as a racemic mixture unless otherwise specified. This contrasts with (R)-2-phenylmorpholine, which is commercially available as a single enantiomer. The stereochemistry at this position is critical because the phenylmorpholine class exhibits well-documented enantioselective pharmacology: for example, phenmetrazine enantiomers differ in monoamine release potency and abuse liability. Procurement of racemic N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide without enantiomeric specification introduces uncontrolled biological variability compared to enantiopure (R)-2-phenylmorpholine derivatives.

chirality stereochemistry enantiomeric_purity chiral_resolution biological_activity

Valid Application Scenarios for N-[3-(2-Phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide (CAS 954046-59-4) Based on Available Evidence


Chemical Probe Development in CNS Target Space: Scaffold-Hopping from Phenmetrazine to Carboxamide-Containing Chemotype

Based on the compound's structural relationship to the substituted phenylmorpholine class [1] and its distinct physicochemical profile (XLogP3 3.2, MW 330.5, 6 rotatable bonds [2]), this compound serves as a scaffold-hopping starting point for CNS probe development. The cyclohexanecarboxamide tail provides a vector for modulating dopamine receptor subtype selectivity, building on the known N-propyl-dopamine agonist SAR within the phenylmorpholine series [1]. Users must plan for de novo in vitro pharmacological profiling, as no target engagement data exists for this specific chemotype.

Fragment-Based or Combinatorial Library Diversification Using the Propyl-Amine Handle

The free secondary amine in the propyl linker (between the morpholine and cyclohexanecarboxamide) offers a synthetic diversification point for library construction. The computed hydrogen bond donor count of 1 [2] confirms this single NH group is available for further derivatization (e.g., alkylation, acylation). This scenario differentiates the compound from N-alkyl-terminated phenylmorpholines that lack a secondary amide handle. Procurement quantities should align with planned library size, and suppliers must confirm the integrity of this amine functionality.

Negative Control Compound for Morpholine Carboxamide Prokineticin Antagonist Programs

The compound shares the morpholine-carboxamide scaffold with patent-disclosed prokineticin receptor antagonists [3] but lacks the key aryl-carboxamide and sulfonamide features associated with PK2 antagonism. Its available computed polar surface area (41.6 Ų [2]) is below the range typical of these patent examples. It may serve as a structurally matched negative control in PK2 antagonist screening campaigns, provided users experimentally confirm the absence of PK2 activity through receptor binding or functional assays.

Analytical Reference Standard Development with Racemic Specification

Given the undefined stereocenter at the morpholine 2-position [2], the racemic mixture is suitable as an analytical reference standard for chiral method development. Laboratories developing chiral HPLC or SFC methods to separate phenylmorpholine enantiomers can use this compound to validate separation conditions before applying them to enantiopure analogs. Procurement must specify racemic composition and certificate of analysis confirming the absence of enantiomeric enrichment.

Quote Request

Request a Quote for N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.